An In-depth Technical Guide to the Synthesis and Characterization of 4-(Isoxazol-5-yl)aniline
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Isoxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(Isoxazol-5-yl)aniline. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the isoxazole and aniline moieties in various pharmacologically active compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key characterization data.
Synthesis of 4-(Isoxazol-5-yl)aniline
A common and effective method for the synthesis of 5-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the preparation of 4-(Isoxazol-5-yl)aniline, a practical approach involves the reaction of 4-ethynylaniline with a nitrile oxide generated in situ. To prevent unwanted side reactions with the amino group, it is often advantageous to use a protected form of 4-ethynylaniline. An alternative strategy could involve starting with a substituted acetophenone.
A plausible multi-step synthesis is outlined below, commencing from 4-aminoacetophenone. This method involves the formation of an oxime, followed by conversion to a hydroxamoyl chloride, and subsequent cycloaddition with acetylene, followed by deprotection if necessary. A related synthesis has been described for a similar compound, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, which was prepared from 4-nitroacetophenone.
Experimental Protocols
Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime
A solution of 4-nitrobenzaldehyde (1 equivalent) in ethanol is treated with hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents). The mixture is heated to reflux and stirred for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 4-nitrobenzaldehyde oxime.
Step 2: Synthesis of 4-Nitrobenzonitrile Oxide
The 4-nitrobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise. A catalytic amount of pyridine may be added to facilitate the reaction. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The in situ generated hydroxamoyl chloride is then treated with a base, such as triethylamine (1.2 equivalents), at 0 °C to generate the 4-nitrobenzonitrile oxide.
Step 3: Cycloaddition to form 5-(4-Nitrophenyl)isoxazole
Acetylene gas is bubbled through the solution containing the freshly prepared 4-nitrobenzonitrile oxide at room temperature. The reaction is typically carried out in a closed system to maintain a saturated atmosphere of acetylene. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 5-(4-nitrophenyl)isoxazole.
Step 4: Reduction to 4-(Isoxazol-5-yl)aniline
The 5-(4-nitrophenyl)isoxazole (1 equivalent) is dissolved in a suitable solvent such as ethanol, ethyl acetate, or a mixture of ethanol and water. A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine. If using SnCl₂, the reaction is typically heated to reflux for several hours. After completion, the reaction mixture is cooled, and the pH is adjusted to be basic with a solution of sodium hydroxide or sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-(Isoxazol-5-yl)aniline. The product can be further purified by recrystallization or column chromatography.
Characterization of 4-(Isoxazol-5-yl)aniline
The structure and purity of the synthesized 4-(Isoxazol-5-yl)aniline can be confirmed by various spectroscopic and analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 832740-73-5 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For 4-(Isoxazol-5-yl)aniline, the spectrum would be expected to show signals corresponding to the protons of the aniline ring and the isoxazole ring. The protons on the aniline ring would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the isoxazole ring would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their positions on the ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 4-(Isoxazol-5-yl)aniline would show distinct signals for each of the nine carbon atoms. The chemical shifts of the carbons in the aniline and isoxazole rings would be characteristic of these aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Isoxazol-5-yl)aniline would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching of the aromatic and heteroaromatic rings, and the N-O stretching of the isoxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(Isoxazol-5-yl)aniline, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
| Technique | Observed Data |
| ¹H NMR | Data not available in the search results. Expected signals: Aromatic protons of the aniline and isoxazole rings. |
| ¹³C NMR | Data not available in the search results. Expected signals: Carbons of the aniline and isoxazole rings. |
| IR Spectrum | Data not available in the search results. Expected peaks: N-H stretch, aromatic C-H stretch, C=C stretch, C=N stretch, N-O stretch. |
| Mass Spectrum | Molecular Ion (M⁺) expected at m/z = 160.17. |
Note: Specific, experimentally determined spectral data for 4-(Isoxazol-5-yl)aniline were not available in the provided search results. The information above is based on the expected chemical properties and data from related compounds.
Experimental and Logical Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and the logic of the characterization process.
Caption: Synthetic workflow for 4-(Isoxazol-5-yl)aniline.
Caption: Logic of the characterization process.
